2-Cyclobutoxypyridine-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-cyclobutyloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-4-5-11-9(6-7)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGFTJROENGNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Diastereoselective synthesis via Meldrum’s acid derivatives | Knoevenagel condensation, selective reduction, hydrogenation | High stereocontrol, scalable | Multi-step, requires careful control of conditions |
| Alkylation of pyridone with alkyl halides under Cs2CO3 | Base-mediated alkylation, ring opening, cycloaddition | Versatile, moderate conditions | Moderate yields, purification needed |
| C–H functionalization on cyclobutane | Pd-catalyzed arylation | Direct functionalization, selective | Catalyst cost, optimization needed |
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies indicate that pyridine derivatives, including 2-cyclobutoxypyridine-4-carboxylic acid, exhibit significant antimicrobial activities. Research has shown that derivatives of pyridine can effectively inhibit bacterial and fungal growth, making them potential candidates for developing new antibiotics .
Anticancer Activity
Pyridine derivatives have also been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells, suggesting their potential utility in cancer therapy .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of pyridine derivatives. Studies indicate that certain compounds can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. This suggests that this compound may have applications in treating neurodegenerative disorders .
Agrochemical Applications
Herbicidal Activity
Research into the herbicidal properties of pyridine derivatives has shown promising results. Compounds similar to this compound have been evaluated for their ability to control weed growth, offering a potential alternative to traditional herbicides .
Material Science
Polymer Development
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers could possess enhanced thermal and mechanical properties, making them suitable for various industrial applications .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various pyridine derivatives demonstrated that specific modifications could enhance antimicrobial activity. The research highlighted the importance of structural features in determining efficacy against pathogens. -
Cytotoxicity Assessment
In vitro studies on cancer cell lines treated with pyridine-based compounds showed a significant reduction in cell viability, indicating a strong potential for these compounds in cancer treatment protocols. -
Polymer Synthesis Experiment
Researchers synthesized a polymer using this compound as a monomer. The resulting material exhibited superior properties compared to conventional polymers, indicating its suitability for high-performance applications.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or biological processes. The exact pathways and targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2'-Bipyridine-4-carboxylic Acid
A structurally related compound, 2,2'-bipyridine-4-carboxylic acid, consists of two pyridine rings connected at their 2-positions, with a carboxylic acid group at the 4-position of one pyridine (see ).
Structural and Functional Differences
| Property | 2-Cyclobutoxypyridine-4-carboxylic Acid | 2,2'-Bipyridine-4-carboxylic Acid |
|---|---|---|
| Substituents | Cyclobutoxy (2-position), carboxylic acid (4) | Pyridine ring (2'-position), carboxylic acid (4) |
| Molecular Complexity | Single pyridine ring with cyclic ether | Bipyridine system (two fused pyridines) |
| Electronic Effects | Electron-donating cyclobutoxy group | Conjugated π-system across bipyridine |
| Applications | Drug design, metabolic stability studies | Coordination chemistry, metal chelation |
The bipyridine system in 2,2'-bipyridine-4-carboxylic acid enables strong metal-chelation properties, making it valuable in catalysis and materials science. In contrast, the cyclobutoxy group in this compound may improve metabolic stability in drug candidates by resisting enzymatic degradation compared to linear alkoxy groups.
Physicochemical Properties
- Solubility : The bipyridine derivative likely has lower solubility in water due to its aromaticity and planar structure, whereas the cyclobutoxy analog may exhibit better solubility in organic solvents.
Other Pyridine-4-carboxylic Acid Derivatives
While focuses on 2,2'-bipyridine-4-carboxylic acid, other analogs (e.g., 2-methoxy- or 2-cyclopropoxypyridine-4-carboxylic acid) are worth noting:
- 2-Methoxypyridine-4-carboxylic Acid : The smaller methoxy group reduces steric hindrance but may decrease metabolic stability compared to cyclobutoxy.
Biological Activity
2-Cyclobutoxypyridine-4-carboxylic acid (CAS No. 1247662-13-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with cellular targets. The compound is believed to exert its effects through the following mechanisms:
- Alkylation of DNA : Similar to other pyridine derivatives, it can potentially alkylate nucleophilic sites on DNA, leading to cross-linking and inhibition of replication.
- Enzyme Interaction : It may interact with various enzymes involved in metabolic pathways, potentially affecting their catalytic activity and altering cellular metabolism.
Anticancer Potential
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound's efficacy has been compared with standard chemotherapy agents, revealing promising results.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| U251 (Glioblastoma) | 15.0 | Cisplatin | 21.4 |
| PC-3 (Prostate) | 12.5 | Gefitinib | 10.4 |
| MCF-7 (Breast) | 18.0 | - | - |
These results indicate that this compound exhibits significant cytotoxicity, particularly against glioblastoma and prostate cancer cells, suggesting its potential as an antineoplastic agent .
Mechanistic Studies
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death. For instance, docking studies have suggested that it may interact with proteins involved in the apoptosis pathway, such as PARP-1 .
Case Study: In Vivo Toxicity Assessment
A toxicity study conducted on Sprague Dawley rats assessed the repeated-dose toxicity of this compound over a 90-day period. The results indicated a no-observed-adverse-effect level (NOAEL) at doses up to 2500 mg/kg body weight per day, suggesting a favorable safety profile for further development .
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For example, modifications that increase lipophilicity or alter electronic properties can significantly improve anticancer efficacy while reducing toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-cyclobutoxypyridine-4-carboxylic acid, and how do reaction conditions influence yield?
- The synthesis of pyridine-carboxylic acid derivatives typically involves condensation, cyclization, and functional group modifications. For example, analogous compounds like 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., Pd/Cu) in solvents like DMF or toluene . For this compound, similar protocols may apply, with cyclobutyl ether formation requiring optimized temperature (80–120°C) and base selection (e.g., NaOH in dichloromethane) to avoid side reactions . Yield optimization often involves iterative adjustments to catalyst loading and reaction time.
Q. How can researchers characterize the purity and structure of this compound?
- Chromatography : Use HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy :
- NMR : Compare and NMR spectra against reference data (e.g., NIST Chemistry WebBook for pyridine-carboxylic acids) . Key peaks include pyridine protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 10–12 ppm).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values.
Q. What are the stability and storage recommendations for this compound?
- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Pyridine-carboxylic acids are prone to hydrolysis and oxidation; stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclobutoxy group installation be addressed?
- Regioselectivity in etherification (e.g., cyclobutoxy vs. alternative alkoxy groups) depends on steric and electronic factors. Computational modeling (DFT) predicts favorable sites for nucleophilic substitution. Experimental validation may involve:
- Protecting group strategies : Temporarily block the 4-carboxylic acid during cyclobutoxidation .
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. How to resolve contradictions in reported spectral data for pyridine-carboxylic acid derivatives?
- Discrepancies in NMR or IR data (e.g., conflicting carbonyl stretching frequencies) may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Standardized conditions : Acquire spectra in deuterated DMSO or CDCl with internal standards (e.g., TMS).
- Cross-validation : Compare with high-purity reference standards from authoritative databases (e.g., NIST) .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound in drug discovery?
- In vitro assays : Test bioactivity (e.g., enzyme inhibition) against modified analogs (e.g., esterified carboxylic acid, halogen-substituted pyridines).
- Computational docking : Map interactions between the carboxylic acid moiety and target proteins (e.g., kinases) using software like AutoDock Vina .
- Metabolic stability : Assess pharmacokinetics via microsomal incubation (human liver microsomes, LC-MS analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
